molecular formula C12H15ClO2 B8476251 4-(3-Chloropropoxy)phenylacetone

4-(3-Chloropropoxy)phenylacetone

Cat. No.: B8476251
M. Wt: 226.70 g/mol
InChI Key: VDVIFFAJCAPPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropoxy)phenylacetone is a substituted phenylacetone derivative featuring a 3-chloropropoxy group at the para position of the phenyl ring and a ketone functional group at the adjacent carbon. These derivatives are typically synthesized via nitration, esterification, or nucleophilic substitution reactions under controlled conditions (e.g., nitric acid in acetic acid at 50–60°C) .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-10(14)9-11-3-5-12(6-4-11)15-8-2-7-13/h3-6H,2,7-9H2,1H3

InChI Key

VDVIFFAJCAPPAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Chloropropoxy)phenylacetone can be contextualized by comparing it with analogous compounds, including substituted phenylacetones, benzoates, and quinoline derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Synthesis Purity (%) Key NMR Shifts (¹H/¹³C)
4-(3-Chloropropoxy)phenylacetone C₁₂H₁₅ClO₂ (hypothetical) Ketone, 3-chloropropoxy N/A Pending structural elucidation
4-Chlorophenylacetone () C₉H₉ClO Ketone, 4-chlorophenyl N/A δ 2.15 (s, CH₃), 3.70 (s, CH₂CO)
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate () C₁₂H₁₄ClNO₆ Ester, nitro, 3-chloropropoxy, methoxy 94–97% δ 4.30 (t, OCH₂), 3.90 (s, OCH₃)
Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate () C₁₇H₂₃N₂O₆ Ester, nitro, piperidine, methoxy 86% δ 2.40 (m, piperidine CH₂), 1.60 (m, piperidine CH₂)

Key Observations:

  • Substituent Effects : The 3-chloropropoxy group in 4-(3-Chloropropoxy)phenylacetone enhances lipophilicity compared to 4-Chlorophenylacetone, which lacks the alkoxy chain. This difference may influence bioavailability or partitioning in biological systems .
  • Reactivity: The nitro group in Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate increases electrophilicity, making it more reactive toward nucleophilic substitution compared to non-nitrated analogs .
  • Synthetic Efficiency : Compounds with piperidine substitutions (e.g., , Compound 6) exhibit lower purity (86%) than those with simpler substituents (94–97%), likely due to steric hindrance during synthesis .

Analytical and Spectroscopic Comparisons

  • NMR Signatures : The 3-chloropropoxy group in methyl benzoate derivatives () shows distinct ¹H-NMR signals at δ 4.30 (OCH₂) and δ 3.90 (OCH₃), whereas 4-Chlorophenylacetone () exhibits a singlet for the ketone methyl group at δ 2.15 .
  • Purity Analysis: HPLC data for methyl benzoates () confirm high purity (94–97%), whereas phenylphenalenone analogs () rely on HR-EIMS and 2D-NMR for structural confirmation, underscoring variability in analytical workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.